molecular formula C12H15BrO B7867241 3-Bromobenzyl cyclopentyl ether

3-Bromobenzyl cyclopentyl ether

Cat. No.: B7867241
M. Wt: 255.15 g/mol
InChI Key: OQIINGGDWDBKDX-UHFFFAOYSA-N
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Description

Significance of Aryl Alkyl Ethers in Advanced Synthetic Strategies

The significance of aryl alkyl ethers in modern synthetic chemistry is multifaceted. They serve as crucial intermediates and building blocks for pharmaceuticals, fragrances, and advanced materials. fiveable.methieme-connect.deacs.org The ether linkage, while generally stable, can be strategically cleaved under specific conditions, allowing for the controlled manipulation of complex molecules. organic-chemistry.orgorganic-chemistry.org The electronic properties of the aromatic ring, influenced by various substituents, can be fine-tuned to modulate the reactivity and properties of the entire molecule. byjus.comfiveable.me

The synthesis of aryl alkyl ethers is most classically achieved through the Williamson ether synthesis, a versatile and widely used method. thieme-connect.dersc.org This reaction involves the reaction of a phenoxide ion with a primary alkyl halide. rsc.org More modern approaches include the Buchwald-Hartwig and Ullmann coupling reactions, which have expanded the scope and efficiency of aryl alkyl ether synthesis. thieme-connect.de

Scope of Research on Brominated Benzyl (B1604629) and Cyclopentyl Ether Architectures

The presence of a bromine atom on the benzyl group, as seen in 3-bromobenzyl cyclopentyl ether, introduces a valuable functional handle for further chemical transformations. Brominated benzyl compounds are versatile precursors in a variety of organic reactions. For instance, they can undergo benzylic bromination with reagents like N-bromosuccinimide. acs.org The bromine atom can be readily substituted or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, making these compounds highly valuable in the construction of more complex molecular frameworks. google.com

The cyclopentyl ether moiety also contributes unique properties to the molecule. Cyclopentyl methyl ether (CPME), a related compound, has gained recognition as an environmentally friendly solvent due to its high boiling point, stability under both acidic and basic conditions, and low peroxide formation. nih.govresearchgate.netnih.govresearchgate.net These characteristics suggest that the cyclopentyl group in this compound could impart favorable physical and chemical properties, such as increased stability and desirable solubility profiles. Research into cyclopentyl ethers has also highlighted their potential in pharmaceutical applications, with some derivatives exhibiting biological activity. google.com

Foundational Principles of Ether Linkage in Complex Molecular Systems

The ether linkage (C-O-C) is a fundamental functional group in organic chemistry. wikipedia.org It is characterized by an sp3-hybridized oxygen atom, resulting in a bent geometry similar to that of water and alcohols. wikipedia.orglibretexts.org This geometry, with a C-O-C bond angle of approximately 111° in dimethyl ether, gives rise to a small dipole moment. wikipedia.orglibretexts.org

Unlike alcohols, ethers lack a hydroxyl group and therefore cannot act as hydrogen bond donors. libretexts.orgbritannica.com This inability to self-associate through hydrogen bonding leads to lower boiling points compared to alcohols of similar molecular weight. libretexts.orgbritannica.com However, the oxygen atom in an ether can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like water. libretexts.orgbritannica.com This property influences their solubility.

Chemical Profile of this compound

PropertyValue
Molecular Formula C12H15BrO
Molecular Weight 255.15 g/mol
Appearance Solid
MDL Number MFCD14686953
PubChem Substance ID 329797322

Table 1: Physicochemical properties of this compound. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Synthesis and Reactivity

The synthesis of this compound would typically be achieved through a Williamson ether synthesis. This would involve the reaction of 3-bromobenzyl alcohol with a cyclopentyl halide or the reaction of 3-bromobenzyl bromide with cyclopentanol (B49286) in the presence of a base.

The reactivity of this compound is dictated by its constituent parts. The brominated aromatic ring is a key site for further functionalization. The bromine atom can be displaced through nucleophilic aromatic substitution or participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 3-position of the benzyl ring.

The benzylic position is also susceptible to reaction. For example, radical bromination could potentially occur at the benzylic carbon under appropriate conditions. The ether linkage itself is generally stable but can be cleaved under harsh acidic conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(cyclopentyloxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIINGGDWDBKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromobenzyl Cyclopentyl Ether Derivatives

Classical Etherification Approaches

Classical methods for ether synthesis have long been established and are still widely used in both academic and industrial settings. These approaches typically involve the reaction of an alcohol with a suitable electrophile.

Williamson Ether Synthesis: Mechanistic Considerations and Optimization for Bromobenzyl Systems

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers. byjus.com Developed by Alexander Williamson in 1850, this reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide through an S(_N)2 mechanism. byjus.comwikipedia.org In the context of synthesizing 3-bromobenzyl cyclopentyl ether, this would involve the reaction of a cyclopentoxide with 3-bromobenzyl halide or a 3-bromobenzyl alkoxide with a cyclopentyl halide.

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) pathway, where the alkoxide nucleophile performs a backside attack on the carbon atom bearing the leaving group (halide). wikipedia.orgmasterorganicchemistry.com This concerted mechanism, where bond formation and cleavage occur simultaneously, leads to an inversion of configuration at the electrophilic carbon. masterorganicchemistry.comnumberanalytics.com For the synthesis to be efficient, the alkyl halide should ideally be primary or methyl, as secondary and tertiary alkyl halides are prone to undergo competing elimination reactions (E2). masterorganicchemistry.com

Optimization for Bromobenzyl Systems:

Several factors can be optimized to enhance the yield and selectivity of the Williamson ether synthesis for systems like this compound. numberanalytics.com

Choice of Base and Solvent: The selection of the base and solvent is critical. numberanalytics.comnumberanalytics.com Strong bases such as sodium hydride (NaH) are often used to generate the alkoxide ion. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they solvate the cation, thereby increasing the nucleophilicity of the alkoxide ion. numberanalytics.comnumberanalytics.com

Temperature and Pressure: Increasing the reaction temperature can enhance the rate but may also promote side reactions. numberanalytics.com In some industrial applications, high temperatures (above 300°C) have been employed to increase the reactivity of weaker alkylating agents and improve selectivity, particularly for aromatic ethers. acs.org

Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl > F, corresponding to the leaving group's ability. numberanalytics.com

Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yield
BaseSolventYield (%)
NaHDMF85
KOtBuDMSO90
NaOHH₂O40

Data sourced from a generalized study and may not be specific to this compound. numberanalytics.com

Mitsunobu Reaction as a Stereoselective Pathway to Aryl Alkyl Ethers

The Mitsunobu reaction offers a powerful and stereoselective method for the synthesis of esters, ethers, and other functional groups from alcohols. wikipedia.org Discovered by Oyo Mitsunobu, this reaction involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnumberanalytics.com

The reaction mechanism is complex but results in the net inversion of stereochemistry at the alcohol carbon, proceeding through an S(_N)2-type displacement. wikipedia.orgmissouri.edu The alcohol is activated by the phosphine (B1218219) to form a good leaving group, which is then displaced by a nucleophile. missouri.eduorganic-chemistry.org For the synthesis of aryl alkyl ethers, a phenol (B47542) can act as the nucleophile. organic-chemistry.org

This method is particularly advantageous for the synthesis of chiral ethers where stereochemical control is crucial. nih.gov However, a significant drawback is the generation of stoichiometric amounts of byproducts, triphenylphosphine oxide and a hydrazine (B178648) derivative, which can complicate purification. scispace.com

Table 2: Key Reagents in the Mitsunobu Reaction
ReagentFunctionCommon Examples
PhosphineActivates the alcoholTriphenylphosphine (PPh₃)
AzodicarboxylateOxidantDiethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD)
NucleophileReplaces the activated alcoholCarboxylic acids, phenols, imides

Ullmann Condensation for Aryl Ether Formation

The Ullmann condensation, named after Fritz Ullmann, is a copper-catalyzed reaction used to form aryl ethers, thioethers, and amines from aryl halides. wikipedia.orgwikipedia.org This reaction is particularly useful for the synthesis of diaryl ethers but can also be applied to the formation of alkyl aryl ethers. wikipedia.orgacs.org

Traditionally, the Ullmann condensation requires harsh reaction conditions, including high temperatures (often exceeding 210°C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene, with stoichiometric amounts of copper. wikipedia.org The reactivity of the aryl halide follows the order I > Br > Cl. cdnsciencepub.comcdnsciencepub.com Electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org

Modern modifications have led to the development of more efficient catalytic systems using soluble copper catalysts with ligands such as diamines and phenanthroline, allowing for milder reaction conditions. wikipedia.orgnih.gov The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

Table 3: Comparison of Traditional and Modern Ullmann Condensation Conditions
ConditionTraditional UllmannModern Ullmann
Catalyst Stoichiometric Copper powderCatalytic soluble Cu(I) salts with ligands
Temperature > 210°C80 - 110°C
Solvent High-boiling polar solvents (e.g., NMP, nitrobenzene)DMF, DMSO, Toluene

Information compiled from multiple sources. wikipedia.orgnih.gov

Bimolecular Dehydration of Alcohols: Limitations and Applicability for Unsymmetrical Ethers

The acid-catalyzed bimolecular dehydration of alcohols is an industrial method for preparing simple, symmetrical ethers. libretexts.orgbritannica.com However, this method is generally not suitable for the synthesis of unsymmetrical ethers like this compound. askfilo.comquora.com

When a mixture of two different primary alcohols is used, a statistical mixture of three different ethers is formed: two symmetrical ethers and the desired unsymmetrical ether. quora.comlibretexts.org This makes separation and purification difficult. Furthermore, this method is largely limited to primary alcohols, as secondary and tertiary alcohols tend to undergo elimination to form alkenes under acidic conditions. libretexts.orglibretexts.org

Alkoxymercuration-Demercuration of Olefins: Regioselectivity and Scope

Alkoxymercuration-demercuration is a two-step process that achieves the Markovnikov addition of an alcohol across an alkene to form an ether. libretexts.orgjove.com This method is advantageous because it avoids the carbocation rearrangements that can occur in acid-catalyzed additions. libretexts.org

The reaction involves the treatment of an alkene with an alcohol in the presence of a mercury(II) salt, such as mercury(II) trifluoroacetate, followed by demercuration with sodium borohydride. libretexts.orgmasterorganicchemistry.com The reaction is highly regioselective, with the alkoxy group adding to the more substituted carbon of the double bond. jove.comlibretexts.org It is also stereospecific, proceeding via an anti-addition. jove.com

For the synthesis of this compound, this would involve the reaction of cyclopentene (B43876) with 3-bromobenzyl alcohol. This method is effective for a wide range of alcohols and alkenes, though it cannot be used to prepare ditertiary ethers due to steric hindrance. jove.com

Table 4: Regioselectivity of Alkoxymercuration-Demercuration
AlkeneAlcoholMajor Product
PropeneMethanol (B129727)2-Methoxypropane
2-MethylpropeneEthanol2-Ethoxy-2-methylpropane

Illustrative examples of the Markovnikov selectivity. jove.com

Catalytic Strategies in Ether Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. chemistryworld.com The development of new catalysts has significantly advanced the field of ether synthesis. numberanalytics.com

Catalytic approaches often involve transition metals like palladium and copper. numberanalytics.com For instance, palladium-catalyzed cross-coupling reactions have been developed for the formation of C-O bonds between primary alcohols and aryl halides, even those that are electron-neutral or electron-rich. mit.edu These methods often rely on the use of specialized phosphine ligands. mit.edu

Copper-catalyzed reactions have also seen significant advancements. For example, a copper-catalyzed three-component amino etherification of alkenes has been developed, allowing for the incorporation of various alkyl and aryl ethers. acs.org Enzyme-inspired catalysts are also being explored to facilitate ether synthesis under milder conditions by positioning the reactants in the correct orientation for reaction. illinois.edu Reductive etherification of carbonyl compounds using catalysts like iron(III) chloride provides another efficient route to ethers. organic-chemistry.org These catalytic strategies offer promising alternatives to classical methods, often with improved functional group tolerance and milder reaction conditions. acs.orgorganic-chemistry.org

Transition Metal-Catalyzed Etherification Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of C-O bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. Catalysts based on copper, iron, and palladium have been successfully employed for the synthesis of benzylic ethers.

Copper-Catalyzed Etherification: Copper catalysts are widely used for C-O cross-coupling reactions. One approach involves the copper-catalyzed oxidative coupling of benzylic C-H bonds with alcohols. nih.gov For instance, a copper(I) catalyst, in the presence of an oxidant like N-fluorobenzenesulfonimide (NFSI), can generate a benzylic radical which then couples with an alcohol. nih.govustc.edu.cn Another strategy is the copper(II)-catalyzed dehydrative etherification of benzyl (B1604629) alcohols with various alcohols. researchgate.net

Iron-Catalyzed Etherification: Iron, being an abundant and non-toxic metal, presents an attractive alternative for catalysis. Iron(III) catalysts, such as iron(III) chloride (FeCl₃) or iron(III) triflate (Fe(OTf)₃), have been shown to effectively catalyze the dehydrative etherification of benzyl alcohols. acs.orgacs.org These reactions can be performed to yield symmetrical ethers or, with careful control of conditions and the use of appropriate ligands, unsymmetrical ethers. acs.orgnih.govnih.gov The mechanism is believed to proceed through the formation of a benzylic carbocation intermediate facilitated by the Lewis acidic iron catalyst. acs.org

Palladium-Catalyzed Etherification: Palladium catalysts are well-known for their efficacy in a variety of cross-coupling reactions, including C-O bond formation. Palladium-catalyzed Suzuki-Miyaura coupling of benzyl alcohols with boronic acids can be used to form diarylmethanes, and analogous C-O coupling methodologies are also established. rsc.orgresearchgate.net Furthermore, palladium catalysts can facilitate the cross-coupling of primary alcohols with aryl halides to form aryl alkyl ethers, a reaction that can be adapted for the synthesis of benzylic ethers. nih.govmit.edu

Table 1: Analogous Transition Metal-Catalyzed Synthesis of Benzylic Ethers
EntryBenzyl SubstrateAlcoholCatalystConditionsProductYield (%)
1TolueneMethanolCu(OAc)₂/NFSIRoom TemperatureBenzyl methyl ether52
2Benzyl alcoholBenzyl alcoholFeCl₃·6H₂O70-120 °C, Propylene CarbonateDibenzyl ether91
31-PhenylethanolEthanolFe(OTf)₃Mild conditions1-Phenylethyl ethyl etherGood
4Benzyl alcoholPhenylboronic acidPd(PPh₃)₄Mild conditionsDiphenylmethaneHigh

Reductive Etherification with Carbonyl Compounds and Alcohols

Reductive etherification provides a direct route to ethers from carbonyl compounds and alcohols. This transformation typically involves the in-situ formation of a hemiacetal or acetal, which is then reduced to the corresponding ether.

A notable method involves the use of an iron(III) catalyst in conjunction with a silyl (B83357) chloride and a hydrosilane reducing agent. organic-chemistry.org This system allows for the reductive etherification of various aldehydes and ketones with alcohols under mild conditions. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 3-bromobenzaldehyde (B42254) with cyclopentanol (B49286) in the presence of the catalytic system and a reducing agent like triethylsilane. The reaction is believed to proceed through hydrosilylation of the carbonyl, followed by nucleophilic attack of the alcohol. organic-chemistry.org Another approach utilizes a thiourea (B124793) organocatalyst with HCl and 1,1,3,3-tetramethyldisiloxane (B107390) as the reductant. nih.gov Furthermore, a well-defined cationic Ru-H complex has been shown to catalyze the reductive etherification of aldehydes and ketones with alcohols using molecular hydrogen as the reducing agent. organic-chemistry.org

Table 2: Analogous Reductive Etherification of Carbonyls with Alcohols
EntryCarbonyl CompoundAlcoholCatalytic SystemReductantProductYield (%)
1BenzaldehydeEthanolFe(III) oxo acetate (B1210297) / TMSClTriethylsilaneBenzyl ethyl etherHigh
2AcetophenoneMethanolThiourea / HClTMDS1-Phenylethyl methyl etherGood
3Benzaldehyden-ButanolCationic Ru-H complexH₂Benzyl butyl etherHigh

Lewis Acid and Brønsted Acid Catalysis in Etherification

Acid catalysis is a classical and widely used method for ether synthesis, typically proceeding via dehydrative coupling of alcohols.

Lewis Acid Catalysis: Lewis acids, such as metal triflates or chlorides, can activate alcohols towards nucleophilic attack, facilitating ether formation. Iron(III) chloride has been demonstrated to be an effective Lewis acid catalyst for both the self-condensation of benzyl alcohols to form symmetrical ethers and the cross-etherification with other alcohols to produce unsymmetrical ethers. acs.orgnih.gov The reaction mechanism is proposed to involve the formation of a benzylic carbocation, which is then trapped by an alcohol. acs.org Zirconium-based catalysts have also been shown to be effective for the direct substitution of alcohols. rsc.org

Brønsted Acid Catalysis: Strong Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid, can protonate the hydroxyl group of an alcohol, converting it into a good leaving group (water) and promoting the formation of a carbocation intermediate for subsequent reaction with another alcohol molecule. youtube.com While effective for the synthesis of symmetrical ethers from primary alcohols, this method can be less selective for unsymmetrical ethers and may lead to side reactions like elimination, particularly with secondary and tertiary alcohols. youtube.com However, reports have shown that under specific conditions, such as using sodium bisulfite as a catalyst, unsymmetrical ethers can be selectively produced from the dehydration of benzylic alcohols with aliphatic alcohols. researchgate.net

Table 3: Analogous Acid-Catalyzed Etherification of Benzylic Alcohols
EntryBenzylic AlcoholSecond AlcoholCatalystConditionsProductYield (%)
1Benzyl alcoholBenzyl alcoholFeCl₃·6H₂O70-120 °CDibenzyl ether91
2Benzyl alcoholn-ButanolNaHSO₃Solvent-freeBenzyl butyl etherHigh
31-PhenylethanolMethanolZr-catalystBTF, THF1-Phenylethyl methyl etherGood

Organocatalytic Methods for Ether Bond Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for ether synthesis. A prominent organocatalytic approach for the synthesis of ethers like this compound is phase-transfer catalysis (PTC).

In a typical PTC-mediated Williamson ether synthesis, a quaternary ammonium (B1175870) salt or a crown ether is used to transport the alkoxide anion from an aqueous or solid phase into an organic phase where the alkyl halide is present. researchgate.netcrdeepjournal.org For the synthesis of this compound, cyclopentanol would first be deprotonated by a base (e.g., NaOH or KOH) to form the cyclopentoxide anion. The phase-transfer catalyst would then shuttle this anion into the organic phase containing 3-bromobenzyl bromide, where the SN2 reaction occurs to form the ether. researchgate.net The use of chiral phase-transfer catalysts derived from cinchona alkaloids has also enabled the asymmetric synthesis of ethers. rsc.org

Table 4: Analogous Organocatalytic Phase-Transfer Ether Synthesis
EntryAlkyl HalideAlcoholCatalystBaseProductYield (%)
1Benzyl bromidePhenolTetrabutylammonium (B224687) bromideNaOH (aq)Benzyl phenyl etherHigh
2n-Butyl bromideBenzyl alcoholTetrabutylammonium iodideK₂CO₃Benzyl butyl etherGood
3Benzyl chlorideSalicylamideTBAB-O-benzylsalicylamide92 (MW)

Advanced Synthetic Techniques

To overcome the limitations of traditional batch processing, advanced synthetic techniques like flow chemistry and microwave-assisted synthesis have been increasingly applied to ether synthesis, offering enhanced reaction control, efficiency, and safety.

Flow Chemistry Applications in Ether Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over batch synthesis, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions. These features make it an attractive platform for the synthesis of ethers.

The Williamson ether synthesis can be readily adapted to a continuous flow process. For the synthesis of this compound, a solution of the cyclopentoxide and a solution of 3-bromobenzyl bromide could be continuously pumped and mixed in a heated reactor coil. The short residence time and efficient mixing in the microreactor can lead to rapid and high-yielding ether formation with minimal byproduct formation. Flow systems also allow for easy scalability by simply extending the operation time.

Microwave-Assisted Etherification Protocols

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. rasayanjournal.co.inasianpubs.org In the context of ether synthesis, microwave-assisted protocols, particularly for the Williamson ether synthesis, have been shown to dramatically reduce reaction times from hours to minutes and often improve yields.

The synthesis of this compound can be efficiently carried out by reacting 3-bromobenzyl bromide with cyclopentanol in the presence of a base (e.g., K₂CO₃ or NaOH) under microwave irradiation. ias.ac.in The use of a phase-transfer catalyst can further enhance the reaction rate. ias.ac.in Microwave heating can also be applied to dehydrative etherification reactions catalyzed by acids or metal complexes. researchgate.netcore.ac.uk The rapid and uniform heating provided by microwaves can overcome activation barriers and drive reactions to completion in a fraction of the time required by conventional heating methods.

Table 5: Analogous Microwave-Assisted Ether Synthesis
EntryAlkyl Halide/AlcoholAlcohol/Co-reactantCatalyst/BaseTimeProductYield (%)
1Benzyl bromideβ-Naphthol1-butyl-3-methyl-imidazolium tetrafluoroborate6-12 minBenzyl β-naphthyl ether75-90
2Benzyl alcoholBenzyl alcoholPd(CH₃CN)₂Cl₂ in [BMIm]PF₆5 minDibenzyl ether95
3Benzyl bromideVarious alcoholsK₂CO₃/KOH/TBAB< 5 minBenzyl ethersHigh

Solvent-Free and Aqueous Media Approaches for Ether Synthesis

The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. For the synthesis of ethers like this compound, both solvent-free and aqueous media approaches to the Williamson ether synthesis have shown significant promise.

Solvent-Free Synthesis

Etherification reactions can be efficiently conducted under solvent-free conditions, often with the assistance of a solid base and mild heating. Research has demonstrated that the etherification of phenols with reagents like benzyl chloride can proceed rapidly at low temperatures in the presence of a solid base such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3). researchgate.net This method offers high purity and excellent yields of the corresponding ethers. The absence of a solvent simplifies the work-up procedure, reduces waste, and lowers the environmental impact of the synthesis. researchgate.net This approach is particularly advantageous for selective etherification processes. researchgate.net

Aqueous Media Synthesis

Traditionally, the Williamson ether synthesis requires anhydrous conditions because the alkoxide base is highly reactive with water. However, modern approaches have successfully utilized water as a reaction medium, often with the aid of surfactants or phase-transfer catalysts. researchgate.net Surfactants can facilitate the reaction between a water-insoluble organic substrate and a water-soluble nucleophile by forming micelles, where the reaction can take place at the interface. researchgate.net This method makes it possible to produce hydrophobic organic compounds like ethers in an aqueous environment, which is considered a "green" solvent. researchgate.netpnas.org Such surfactant-assisted syntheses in water are promoted as eco-friendly routes for preparing ethers. researchgate.net

The following table summarizes findings from research on solvent-free and aqueous media ether synthesis, which are applicable to the synthesis of this compound.

Table 1: Examples of Solvent-Free and Aqueous Media Ether Synthesis

Reactants Conditions Solvent Yield Reference
Phenol, Benzyl Chloride K2CO3, Room Temp Solvent-Free High researchgate.net
4-Hydroxy Benzoic Acid, Benzyl Chloride Surfactant, NaOH Water Not specified researchgate.net

Green Chemistry Principles in Ether Synthesis

The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. msu.edusigmaaldrich.com Several of these principles are directly applicable to the synthesis of ethers such as this compound, particularly in the context of the Williamson ether synthesis.

Key green chemistry principles relevant to ether synthesis include:

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com Solvent-free synthesis and reactions with high atom economy contribute to this goal. researchgate.netacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The Williamson synthesis itself can have a moderate atom economy due to the formation of a salt byproduct.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. sigmaaldrich.com Aqueous and solvent-free methods are prime examples of applying this principle. researchgate.netresearchgate.net When a solvent is necessary, greener alternatives like cyclopentyl methyl ether (CPME) are preferred over traditional solvents like THF. msu.edu

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. msu.edu

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org Phase-transfer catalysts are particularly effective in greening the Williamson synthesis. acs.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. sigmaaldrich.comacs.org

Phase-Transfer Catalysis (PTC) in Green Ether Synthesis

Phase-transfer catalysis is a powerful technique that aligns with the principles of green chemistry. wisdomlib.orgfzgxjckxxb.com It facilitates the reaction between reactants in immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). fzgxjckxxb.com In the context of synthesizing this compound from 3-bromobenzyl halide and cyclopentanol, a phase-transfer catalyst can transport the cyclopentoxide anion from an aqueous or solid phase into an organic phase containing the benzyl halide.

Benefits of using PTC in ether synthesis include:

Milder Reaction Conditions: PTC allows the reaction to proceed under milder conditions than traditional methods. acs.org

Elimination of Anhydrous Solvents: The need for expensive and hazardous anhydrous solvents is often eliminated, and water can be used as a solvent. acs.orgjetir.org

Reduced Waste and Simplified Work-up: By avoiding organic solvents and facilitating phase separation, PTC contributes to waste reduction and easier product isolation. wisdomlib.org

Increased Reaction Rates: PTC can significantly accelerate the reaction rate. wisdomlib.org

Common phase-transfer catalysts include quaternary ammonium salts (e.g., tetrabutylammonium hydrogen sulfate), phosphonium (B103445) salts, and crown ethers. wisdomlib.orgusv.ro The use of PTC represents a significant step towards a more sustainable and environmentally friendly Williamson ether synthesis. jetir.orgbrainly.com

The following table outlines the application of green chemistry principles to ether synthesis.

Table 2: Application of Green Chemistry Principles in Ether Synthesis

Green Chemistry Principle Application in Ether Synthesis Reference
Prevention of Waste Utilizing solvent-free methods and high-yield catalytic reactions. researchgate.netsigmaaldrich.com
Atom Economy While inherently limited by salt byproduct, can be optimized by careful choice of reagents. acs.org
Safer Solvents Employing water as a solvent or performing the reaction under solvent-free conditions. researchgate.netresearchgate.net
Design for Energy Efficiency Using PTC to enable lower reaction temperatures. acs.org
Catalysis Using phase-transfer catalysts to improve efficiency and reduce the need for harsh conditions. acs.orgacs.orgfzgxjckxxb.com
Reduce Derivatives Direct synthesis without the use of protecting groups on the reactants. sigmaaldrich.comacs.org

Chemical Reactivity and Transformation Pathways of 3 Bromobenzyl Cyclopentyl Ether Analogs

Cleavage Reactions of Ether Linkages

The ether bond (C-O-C) is generally stable, but its cleavage can be induced under specific, often harsh, conditions, typically involving strong acids. wikipedia.orgopenstax.org The reaction's mechanism and outcome are highly dependent on the structure of the ether's substituents. masterorganicchemistry.com

The acid-catalyzed cleavage of ethers is a fundamental nucleophilic substitution reaction. wikipedia.org The process invariably begins with the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form an oxonium ion. masterorganicchemistry.comorganicmystery.com This protonation converts the alkoxy group into a good leaving group (an alcohol). libretexts.org

Following protonation, the reaction can proceed via either an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediates that could be formed. wikipedia.orgfiveable.me

SN1 Pathway : This unimolecular mechanism is favored when one of the alkyl groups attached to the ether oxygen can form a stable carbocation. fiveable.mepressbooks.pub In the case of 3-bromobenzyl cyclopentyl ether, the benzylic carbon can form a resonance-stabilized benzylic carbocation upon cleavage of the C-O bond. libretexts.orgpressbooks.pub This stabilization makes the SN1 pathway the dominant mechanism for cleavage at the benzylic position. khanacademy.orgchemistrysteps.com The reaction proceeds in two steps after protonation: dissociation of the C-O bond to form the carbocation and an alcohol (cyclopentanol), followed by the rapid attack of the halide nucleophile (e.g., Br⁻) on the carbocation. libretexts.org

SN2 Pathway : This bimolecular mechanism involves a backside attack by a nucleophile on the less sterically hindered carbon of the protonated ether. wikipedia.orgpressbooks.pub This pathway is typical for ethers with methyl or primary alkyl groups. openstax.orgmasterorganicchemistry.com For this compound, an SN2 reaction would be significantly slower at the benzylic position compared to the SN1 pathway due to the high stability of the benzylic carbocation. Attack at the secondary cyclopentyl carbon is also possible but generally less favored than the SN1 cleavage at the benzylic position. pressbooks.publibretexts.org

Therefore, the cleavage of this compound with a strong acid like HBr predominantly follows an SN1 mechanism due to the stability of the intermediate benzylic carbocation. openstax.orglibretexts.org

The competition between SN1 and SN2 pathways directly influences the regioselectivity of the cleavage—that is, which C-O bond is broken and which products are formed.

Regioselectivity : For unsymmetrical ethers like this compound, the site of nucleophilic attack is determined by the most favorable reaction mechanism. organicmystery.com Since the SN1 pathway is favored, cleavage occurs at the benzylic C-O bond to form the more stable carbocation. pressbooks.pubpressbooks.pub The halide ion then attacks this benzylic carbocation. Consequently, the reaction of this compound with HBr will selectively yield 3-bromobenzyl bromide and cyclopentanol (B49286). libretexts.org This is a general outcome for ethers containing tertiary, allylic, or benzylic groups; they cleave to form the corresponding tertiary, allylic, or benzylic halide. openstax.orgpressbooks.pub

Stereoselectivity : Stereoselectivity becomes a consideration when the cleavage occurs at a chiral center. In the parent molecule, this compound, neither the benzylic nor the cyclopentyl carbon (attached to the oxygen) is a stereocenter. However, if an analogous chiral ether were used, the mechanism would dictate the stereochemical outcome. An SN1 reaction, proceeding through a planar carbocation intermediate, typically results in racemization (a mixture of inversion and retention of configuration). acs.org In contrast, a pure SN2 reaction proceeds with a complete inversion of stereochemistry at the reaction center. acs.org

Table 1: Mechanistic Factors in Acid-Catalyzed Cleavage of this compound
FeatureSN1 Pathway (at Benzylic Carbon)SN2 Pathway (at Cyclopentyl Carbon)
Mechanism TypeUnimolecularBimolecular
IntermediateResonance-stabilized benzylic carbocationPentacoordinate transition state
Favored byStable carbocation formation (benzylic position) libretexts.orgpressbooks.pubLess sterically hindered carbon openstax.org
Regioselective OutcomeCleavage of benzyl-oxygen bond pressbooks.pubCleavage of cyclopentyl-oxygen bond
Products3-Bromobenzyl bromide and Cyclopentanol libretexts.org3-Bromobenzyl alcohol and Cyclopentyl bromide
Dominant Pathway✔️

Reactions Involving the Bromine Moiety

The bromine atom on the benzene (B151609) ring serves as a versatile handle for a variety of synthetic transformations, most notably through the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. wikipedia.orguwindsor.ca

Suzuki-Miyaura Coupling : This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This method is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govnih.gov For an analog like 3-bromobenzyl bromide, it can be used to introduce various aryl, heteroaryl, or alkyl groups at the 3-position of the benzyl (B1604629) ring. nih.gov

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org Like the Suzuki coupling, it requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. youtube.com This reaction has largely replaced older, harsher methods for synthesizing aryl amines due to its broad substrate scope and high efficiency. wikipedia.orgorganic-chemistry.org It allows for the introduction of a wide variety of amine functionalities onto the benzene ring of the 3-bromobenzyl core structure. libretexts.org

Table 2: Overview of Key Cross-Coupling Reactions
ReactionBond FormedCoupling PartnerTypical Catalyst SystemTypical Base
Suzuki-MiyauraCarbon-Carbon (C-C)Organoboron Reagent (e.g., R-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) nih.govCs₂CO₃, K₂CO₃, K₃PO₄
Buchwald-Hartwig AminationCarbon-Nitrogen (C-N)Amine (R₂NH or RNH₂)Pd(0)/Pd(II) catalyst + Phosphine Ligand (e.g., XPhos, BINAP) wikipedia.orgyoutube.comNaOt-Bu, K₂CO₃, Cs₂CO₃

Direct replacement of the bromine on the aromatic ring by a nucleophile is challenging for simple aryl halides. wikipedia.org

Unlike benzylic halides, which readily undergo SN1 and SN2 reactions, aryl halides are resistant to these pathways because of the instability of the phenyl cation (for SN1) and the steric hindrance of the ring preventing backside attack (for SN2). chemistrysteps.comwikipedia.org Nucleophilic Aromatic Substitution (SNAr) typically occurs via two main mechanisms:

Addition-Elimination : This mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.com Since this compound lacks such activating groups, this pathway is not viable under standard conditions. youtube.com

Elimination-Addition (Benzyne Mechanism) : This pathway can occur in the absence of activating groups but requires extremely strong basic conditions (e.g., sodium amide, NaNH₂). chemistrysteps.com The base abstracts a proton from a carbon adjacent to the one bearing the bromine, followed by the elimination of the bromide ion to form a highly reactive "benzyne" intermediate. youtube.com The nucleophile then adds to the benzyne, and subsequent protonation gives the substituted product. This reaction can sometimes lead to a mixture of isomers.

The carbon-bromine bond can be converted into a carbon-metal bond, transforming the electrophilic carbon into a potent nucleophile. byjus.com This is a cornerstone of organic synthesis.

Grignard Reagents : Reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent (often tetrahydrofuran (B95107) (THF) is required over diethyl ether for aryl bromides) produces an organomagnesium halide, known as a Grignard reagent (Ar-MgBr). rsc.orglibretexts.org This reagent is a strong nucleophile and a strong base, reacting readily with a wide range of electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. masterorganicchemistry.com

Organolithium Reagents : Alternatively, reaction with an alkyllithium reagent (like n-butyllithium) via lithium-halogen exchange or directly with lithium metal can form an organolithium reagent (Ar-Li). These are even more reactive nucleophiles than their Grignard counterparts and are used in similar synthetic applications.

These organometallic intermediates are crucial for constructing more complex molecules from the initial 3-bromobenzyl framework.

Reactivity of the Cyclopentyl Ring

The cyclopentyl group, a five-membered cycloalkane ring, exhibits characteristic reactivity patterns, including oxidative transformations and radical reactions.

Oxidative Transformations of the Cyclopentyl Moiety

The cyclopentyl moiety in ether analogs is susceptible to oxidative transformations. These reactions are crucial in various chemical and biological processes.

Oxidative Cyclization: In natural product biosynthesis, oxidative cyclizations are key transformations. nih.gov Enzymes can catalyze the formation of new intramolecular bonds through redox chemistry, converting acyclic precursors into cyclized products. nih.gov For instance, NAD(P)H-dependent enzymes can catalyze substrate reduction, while the oxidized form NAD(P)+ is used in oxidative dehydrogenation. nih.gov

Aerobic Oxidation: Selective aerobic oxidation of cyclic ethers to lactones can be achieved using catalysts like Au/CeO2 without any additives. rsc.org The oxygen vacancies and Au0 species on the catalyst surface facilitate the activation of O2, leading to the selective oxidation of the C(sp³)–H bond. rsc.org

Cyclic Ether Formation: Cyclization reactions of hydroperoxyl-alkyl radicals are significant in low-temperature oxidation chemistry, leading to the formation of cyclic ethers. universityofgalway.ie These reactions are competitive with radical chain propagation and branching pathways. universityofgalway.ie

Oxidative Cleavage: While most ethers are resistant to cleavage, oxacyclopropanes (epoxides) are an exception due to their high ring strain. libretexts.orgmasterorganicchemistry.com They can be readily opened under mild acidic or basic conditions. libretexts.orgmasterorganicchemistry.com For example, acidified periodic acid can be used to oxidize epoxides, which first undergo ring-opening to form 1,2-diols. stackexchange.com

Radical Reactions Involving the Cyclopentyl Group

The cyclopentyl group can participate in various radical reactions, most notably hydrogen atom abstraction.

Hydrogen Atom Abstraction: Hydrogen abstraction from cyclopentane (B165970) by radicals such as hydrogen (Ḣ), methyl (ĊH₃), and ethyl (Ċ₂H₅) is a fundamental process in combustion and atmospheric chemistry. rsc.org The rate of these abstraction reactions is influenced by the nature of the radical and the reaction conditions. For example, the energy of activation for a methyl radical abstracting a hydrogen atom from cyclopentane is approximately 9.5 kcal/mole. capes.gov.br

Intramolecular Hydrogen-Atom Abstraction: In molecules containing both a cyclopentyl ether moiety and a radical-generating group, intramolecular hydrogen-atom abstraction can occur. For instance, an alkoxy radical can abstract a hydrogen atom from a nearby methoxy (B1213986) group, initiating a process that can lead to the formation of an acetal. libretexts.org

Reactions of Cyclopentyl Radicals: The cyclopentyl radical itself can undergo further reactions. It can lose a hydrogen atom to form cyclopentene (B43876). capes.gov.br It can also undergo ring-opening to form a linear radical, which can then break down into smaller fragments like the allyl radical and ethylene. capes.gov.br

Below is a table summarizing the activation energies for selected radical reactions involving cycloalkanes.

Reactant RadicalSubstrateReaction TypeActivation Energy (kcal/mol)
Methyl (ĊH₃)CyclopentaneHydrogen Abstraction~9.5 capes.gov.br
Hydroxyl (OH)CyclopentaneHydrogen AbstractionNot specified
Hydroxyl (OH)Cyclohexane (B81311)Hydrogen AbstractionNot specified

Isomerization and Rearrangement Processes

Ethers, including those with cyclopentyl and benzyl groups, can undergo various isomerization and rearrangement reactions, which alter their molecular structure.

Conformational Isomerization of Substituted Ethers

Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. solubilityofthings.comyoutube.com This phenomenon is particularly relevant to substituted ethers, influencing their stability and reactivity.

Anomeric Effect: In cyclic ethers like tetrahydropyran, heteroatomic substituents at the anomeric carbon (the carbon adjacent to the ring oxygen) often prefer an axial orientation over the sterically less hindered equatorial position. wikipedia.orgyoutube.com This is known as the anomeric effect. wikipedia.orgscripps.edu This preference is explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding σ* orbital of the C-X bond (where X is the substituent). rsc.org The anomeric effect is not limited to cyclic systems and can be observed in acyclic molecules as well. rsc.org

Factors Influencing Conformation: The conformational preferences in ethers are influenced by a combination of steric and stereoelectronic effects. solubilityofthings.com Steric hindrance arises from the repulsion between electron clouds of atoms, while stereoelectronic effects involve the spatial arrangement of orbitals. solubilityofthings.comrsc.org For instance, in butane, the staggered conformation is more stable than the eclipsed conformation due to minimized steric hindrance. solubilityofthings.comyoutube.com In substituted cyclohexanes, bulky substituents generally prefer the equatorial position to minimize steric interactions. masterorganicchemistry.com

The following table provides a brief overview of different types of isomerism observed in ethers.

Isomerism TypeDescriptionExample
Chain Isomerism Isomers have the same molecular formula but differ in the carbon skeleton.Not directly discussed in the provided context.
Functional Isomerism Isomers have the same molecular formula but different functional groups.Ethers are functional isomers of alcohols. embibe.com
Metamerism Isomers have the same molecular formula but differ in the nature of the alkyl or aryl groups attached to the oxygen atom.Not directly discussed in the provided context.
Conformational Isomerism Isomers can be interconverted by rotation around single bonds.Staggered and eclipsed conformations of butane. solubilityofthings.comyoutube.com

Rearrangement Reactions Relevant to Ether Systems (e.g., Claisen Rearrangement)

Ethers can undergo various rearrangement reactions, where the carbon skeleton of the molecule is reorganized to form a structural isomer. slideshare.net

Claisen Rearrangement: The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether upon heating. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond. wikipedia.org In the case of an allyl aryl ether, the initial rearrangement product is a non-aromatic intermediate that quickly tautomerizes to form an ortho-allylphenol. libretexts.org The reaction typically proceeds through a concerted, chair-like transition state. organic-chemistry.org Substituents on the aromatic ring can influence the regioselectivity of the rearrangement. wikipedia.org Theoretical calculations have shown that the Claisen rearrangement of benzyl vinyl ethers is also possible, proceeding through a concerted wikipedia.orgwikipedia.org-sigmatropic transition state. rsc.orgrsc.org

Wittig Rearrangement: The rsc.orgrsc.org-Wittig rearrangement involves the base-promoted conversion of ethers to secondary or tertiary alcohols. slideshare.net This reaction has been studied for benzyl ethers of various alcohols. acs.org

Sommelet-Hauser Rearrangement: This rearrangement reaction is specific to certain benzyl quaternary ammonium (B1175870) salts and results in the formation of an N-dialkyl benzyl amine with a new alkyl group in the ortho position of the aromatic ring. slideshare.net

Other Rearrangements: Other rearrangement reactions applicable to ether systems include the Stevens rearrangement and rearrangements involving carbanion intermediates. acs.org

The table below summarizes key features of some important rearrangement reactions of ethers.

Rearrangement ReactionSubstrate TypeKey Transformation
Claisen Rearrangement Allyl vinyl ethers, Allyl aryl ethers, Benzyl vinyl ethers wikipedia.orgorganic-chemistry.orgrsc.org wikipedia.orgwikipedia.org-Sigmatropic rearrangement to form γ,δ-unsaturated carbonyls or allylphenols. wikipedia.orgorganic-chemistry.org
Wittig Rearrangement Ethers (e.g., benzyl ethers) slideshare.netacs.orgBase-promoted rearrangement to form secondary or tertiary alcohols. slideshare.net
Sommelet-Hauser Rearrangement Benzyl quaternary ammonium salts slideshare.netRearrangement to form ortho-substituted N-dialkyl benzyl amines. slideshare.net

Spectroscopic Characterization and Structural Elucidation of 3 Bromobenzyl Cyclopentyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the detailed structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it reveals the connectivity and chemical environment of individual atoms.

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 3-Bromobenzyl cyclopentyl ether, the spectrum would exhibit distinct signals corresponding to the aromatic protons of the bromobenzyl group, the benzylic methylene (B1212753) protons, and the protons of the cyclopentyl ring.

The protons on carbons adjacent to the ether oxygen are deshielded and appear in the chemical shift region of 3.4-4.5 ppm. libretexts.orgopenstax.org The benzylic protons (Ar-CH₂-O) are expected to appear as a singlet around 4.5 ppm. The protons on the cyclopentyl ring will show complex multiplets. The proton on the carbon directly bonded to the ether oxygen (O-CH) will be the most downfield of the cyclopentyl protons. The aromatic protons will be found in the typical aromatic region (around 7.0-7.5 ppm), with splitting patterns influenced by the meta-substitution of the bromine atom and the benzyl (B1604629) ether group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Benzylic (Ar-CH ₂) ~4.5 Singlet (s) 2H
Cyclopentyl (O-CH ) ~3.8 Multiplet (m) 1H
Cyclopentyl (-CH ₂-) ~1.5 - 1.9 Multiplet (m) 8H

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbons bonded to the electronegative oxygen atom are shifted downfield, typically appearing in the 50-80 δ range. openstax.org The benzylic carbon (Ar-CH₂) and the cyclopentyl carbon attached to the oxygen (O-CH) are expected in this region. The aromatic carbons will have signals between 110-140 ppm, with the carbon atom bonded to the bromine (C-Br) being influenced by the halogen's electronic effects. The remaining aliphatic carbons of the cyclopentyl ring will appear in the upfield region of the spectrum. wisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

Carbon Predicted Chemical Shift (δ, ppm)
Benzylic (Ar-C H₂) ~70-72
Cyclopentyl (O-C H) ~80-82
Cyclopentyl (-C H₂-) ~23-33
Aromatic (C -Br) ~122
Aromatic (C -H) ~125-131

To unambiguously assign all proton and carbon signals and confirm the connectivity, advanced two-dimensional (2D) NMR techniques are employed. nih.govnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. It would show correlations between the adjacent protons in the cyclopentyl ring and also among the coupled protons on the aromatic ring, helping to decipher their specific positions. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. numberanalytics.com It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. numberanalytics.com This is crucial for connecting the different parts of the molecule. For instance, HMBC would show a correlation between the benzylic protons (Ar-CH₂) and the aromatic quaternary carbon and the cyclopentyl O-CH carbon, confirming the ether linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The most diagnostic feature for an ether is the strong C-O single-bond stretching vibration, which typically appears in the range of 1000-1300 cm⁻¹. libretexts.org Phenyl alkyl ethers, specifically, are expected to show two strong absorbances for C-O stretching. openstax.orgpressbooks.pub Other significant peaks would include:

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~3000-2850 cm⁻¹: Aliphatic C-H stretching from the cyclopentyl and benzylic groups.

~1600 and ~1475 cm⁻¹: Aromatic C=C ring stretching.

~1250 and ~1050 cm⁻¹: Strong C-O-C (ether) stretching vibrations. openstax.orgpressbooks.pub

Below 800 cm⁻¹: C-Br stretching, although this can be weak and fall in the complex fingerprint region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The empirical formula for this compound is C₁₂H₁₅BrO, with a molecular weight of approximately 255.15 g/mol . sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak in the mass spectrum would appear as a characteristic pair of signals (M and M+2) of roughly equal intensity at m/z 254 and 256.

The fragmentation pattern would likely involve cleavage of the ether bond. Common fragments would include:

m/z 169/171: The 3-bromobenzyl cation [C₇H₆Br]⁺, resulting from the loss of the cyclopentoxy radical. This would also show the characteristic 1:1 isotopic pattern for bromine.

m/z 85: The cyclopentoxy cation [C₅H₉O]⁺.

m/z 69: The cyclopentyl cation [C₅H₉]⁺, resulting from the loss of a hydrogen from the cyclopentoxy fragment.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity.

Flash Column Chromatography: This is a standard method for purifying organic compounds. For this compound, a silica (B1680970) gel stationary phase would be used. The mobile phase would typically be a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297), with the ratio adjusted to achieve good separation from any starting materials or byproducts.

Gas Chromatography (GC): Given the compound's likely volatility, GC is an excellent method for assessing its purity. The compound would be vaporized and passed through a column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property. A pure sample would ideally show a single peak.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful analytical technique for purity assessment. A solution of the compound is pumped through a column containing a solid adsorbent material. As with GC, a pure sample should result in a single peak in the chromatogram.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

There is no published data detailing the retention time, column specifications, or other experimental parameters for the analysis of this compound using either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Such data is crucial for developing and validating analytical methods for the quantification and purity assessment of the compound.

Coupling with Mass Spectrometry (GC-MS, LC-MS) for Comprehensive Analysis

Similarly, a search for mass spectrometry data, whether from Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for this compound was unsuccessful. Consequently, information on the compound's characteristic fragmentation patterns, including the mass-to-charge ratios (m/z) of fragment ions, is not available. This information is fundamental for the structural elucidation and unambiguous identification of the compound in complex mixtures.

Elemental Analysis for Empirical Formula Determination

No experimental elemental analysis data for this compound could be located in the public domain. While the empirical formula is stated by suppliers, the experimental data that would confirm the percentage composition of carbon, hydrogen, and other elements is not provided. This analysis is a cornerstone of chemical characterization, verifying the elemental composition of a synthesized compound.

Computational and Theoretical Investigations of 3 Bromobenzyl Cyclopentyl Ether

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the benzyl (B1604629) and cyclopentyl groups, connected by an ether linkage, gives rise to a complex conformational landscape for 3-Bromobenzyl cyclopentyl ether. Computational methods are essential to explore this landscape and understand the molecule's dynamic behavior.

Energy minimization techniques are employed to locate the stable three-dimensional arrangements of a molecule, known as conformers. These methods systematically adjust the geometry of the molecule to find the lowest energy structure. For this compound, this involves exploring the rotational possibilities around the C-O bonds of the ether linkage and the puckering of the cyclopentane (B165970) ring. libretexts.org

A potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. wayne.edu For a complex molecule like this compound, the PES is high-dimensional. libretexts.org Computational chemists often simplify this by creating a 2D or 3D PES by scanning specific dihedral angles that are expected to govern the most significant conformational changes. youtube.com By mapping out the PES, researchers can identify all possible low-energy conformers and the energy barriers that separate them. libretexts.orgwayne.edu For instance, a relaxed scan of the dihedral angles around the benzyl-oxygen and oxygen-cyclopentyl bonds would reveal the most stable orientations of the two ring systems relative to each other.

Illustrative Data Table: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle 1 (°)*Dihedral Angle 2 (°)**Relative Energy (kcal/mol)
A (Global Minimum) 180 (anti)60 (gauche)0.00
B 60 (gauche)180 (anti)1.25
C -60 (gauche)180 (anti)1.25
D 180 (anti)-60 (gauche)2.50

Dihedral Angle 1: C(aromatic)-C(benzyl)-O-C(cyclopentyl)

** Dihedral Angle 2: C(benzyl)-O-C(cyclopentyl)-C(cyclopentyl)

Note: This table is illustrative and based on expected conformational preferences for similar benzyl ether systems. The actual values would require specific calculations.

The relative stability of different conformers is determined by a balance of intramolecular interactions. In this compound, these include:

Steric Hindrance: Repulsive interactions between the bulky bromobenzyl and cyclopentyl groups will disfavor conformations where these groups are in close proximity. The A value of a benzyl group, a measure of its steric demand in a cyclohexane (B81311) system, is approximately 1.81 kcal/mol, indicating significant steric bulk. rsc.org

Van der Waals Forces: Attractive and repulsive forces between non-bonded atoms play a crucial role in determining the preferred packing of the molecular fragments.

Weak Hydrogen Bonds: Although not a classic hydrogen bond donor, weak C-H···O interactions between the cyclopentyl or benzyl hydrogens and the ether oxygen can contribute to the stability of certain conformations. scielo.org.mx Similarly, intramolecular C-H···Br interactions might be possible.

Molecular dynamics (MD) simulations can provide further insights by simulating the movement of the atoms over time. nih.gov These simulations can reveal the preferred conformations in different environments (e.g., in a solvent) and the dynamic transitions between them. acs.org For benzyl ethers, MD simulations have been used to understand the orientation and dynamics of the aromatic ring in various media. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations to the Schrödinger equation, provide detailed information about the electronic structure of a molecule. northwestern.edu

The electronic structure of this compound is a hybrid of its constituent parts: the bromobenzene (B47551) ring, the ether linkage, and the cyclopentyl group. Density Functional Theory (DFT) is a common method used for these types of calculations. nih.gov

Bromobenzene Moiety: The bromine atom is an electron-withdrawing group due to its electronegativity but also a weak deactivator in electrophilic aromatic substitution due to the donation of its lone pair electrons to the π-system. wikipedia.orgwikipedia.org The C-Br bond is a polar covalent bond, with the carbon atom being electron-deficient and thus electrophilic. wikipedia.org

Ether Linkage: The oxygen atom in the ether is sp³ hybridized and has two lone pairs of electrons. It acts as a flexible joint between the aromatic and aliphatic rings.

Cyclopentyl Group: This is a saturated aliphatic ring. In its non-planar conformations (envelope and half-chair), it minimizes torsional strain. youtube.com

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. For bromobenzene derivatives, the HOMO is typically composed of π-orbitals from the benzene (B151609) ring, while the LUMO is a π* anti-bonding orbital. scispace.com The presence of the ether and cyclopentyl groups will perturb these orbitals.

Illustrative Data Table: Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy -8.5 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap 8.0 eV
Dipole Moment 1.8 D

Note: This table is illustrative, based on typical values for similar aromatic ethers from quantum chemical calculations. Actual values would require specific computation.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application. nih.govnyu.edunih.gov

Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. acs.org These shielding tensors are then converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). acs.org The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.govnih.gov For this compound, one would expect distinct signals for the aromatic, benzylic, and cyclopentyl protons and carbons. The proximity to the electronegative oxygen and bromine atoms would cause characteristic downfield shifts for adjacent nuclei. youtube.com

Illustrative Data Table: Predicted vs. Typical Experimental ¹H NMR Chemical Shifts (ppm)

Proton TypePredicted Chemical Shift (ppm)Typical Experimental Range (ppm)
Aromatic (ortho to CH₂) 7.357.2 - 7.5
Aromatic (para to CH₂) 7.457.3 - 7.6
Aromatic (ortho to Br) 7.507.4 - 7.7
Benzylic (-CH₂-) 4.554.4 - 4.7
Cyclopentyl (-O-CH-) 3.803.6 - 4.0
Cyclopentyl (-CH₂-) 1.701.5 - 1.9

Note: This table is illustrative. Predicted values are based on DFT/GIAO calculations for analogous structures and typical shift ranges from experimental databases.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and reaction intermediates. acs.org For this compound, several types of reactions could be investigated.

A common reaction for ethers is cleavage, which can be catalyzed by strong acids or Lewis acids. researchgate.netresearchgate.netacs.org Computational studies can model the reaction pathway, for example, the BBr₃-assisted cleavage of ethers. Such studies have shown that the mechanism can vary depending on the ether's structure, sometimes involving a single ether-BBr₃ adduct and other times a more complex pathway with two adducts. researchgate.net The cleavage of the C-O bonds in this compound would likely proceed via different transition states for the benzylic C-O bond versus the cyclopentyl C-O bond.

Another important class of reactions involves the bromine-substituted aromatic ring, such as the formation of a Grignard reagent. byjus.comleah4sci.com This involves the insertion of magnesium into the C-Br bond. leah4sci.com Theoretical studies on Grignard reagent formation and their subsequent reactions with carbonyl compounds have provided detailed insights into the role of the ether solvent in stabilizing the reagent and the mechanism of the addition reaction. acs.orgnih.gov While this compound itself contains an ether functionality, its role as a substrate for Grignard formation could be computationally modeled to understand the energetics and potential side reactions.

Transition State Characterization and Reaction Pathways

The transition state for the SN2 reaction is a critical, high-energy species where the nucleophile (cyclopentoxide) and the leaving group (halide) are both partially bonded to the central carbon atom. masterorganicchemistry.com The geometry around the benzylic carbon is trigonal bipyramidal in the transition state. masterorganicchemistry.com For the reaction to proceed, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.com

Reaction Pathway:

The potential energy surface (PES) for a typical SN2 reaction, such as the formation of a benzyl ether, generally features a double-well potential in the gas phase. researchgate.net This involves the formation of a pre-reaction complex between the reactants (ion-dipole complex) and a post-reaction complex before the final products are separated. researchgate.net The central barrier on this surface corresponds to the transition state. researchgate.net

Computational studies using methods like Density Functional Theory (DFT) can model this pathway. For instance, studies on the SN2 reaction of substituted benzyl chlorides with chloride ions have shown that the activation energies are influenced by the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups, such as the bromo group in the meta position of 3-bromobenzyl bromide, are expected to influence the electrostatic potential at the reaction center, thereby affecting the activation barrier. researchgate.net

The general reaction pathway can be visualized as follows:

Reactants: Cyclopentoxide ion and 3-bromobenzyl bromide.

Pre-reaction Complex: Formation of an ion-dipole complex where the cyclopentoxide is electrostatically attracted to the benzylic carbon.

Transition State: The highest energy point on the reaction coordinate, featuring partial bond formation between the oxygen of the cyclopentoxide and the benzylic carbon, and partial bond breaking between the benzylic carbon and the bromine atom.

Post-reaction Complex: An ion-dipole complex of the newly formed ether and the bromide ion.

Products: this compound and bromide ion.

The table below outlines the key features of the SN2 reaction pathway for the formation of benzyl ethers, based on general computational findings for such reactions.

StageDescriptionKey Structural Features
Reactants Separate cyclopentoxide and 3-bromobenzyl bromide molecules.Tetrahedral geometry at the benzylic carbon.
Pre-reaction Complex An energetically favorable association of the reactants prior to the main reaction.The nucleophile is oriented for backside attack.
Transition State The point of maximum energy along the reaction coordinate. It is not a stable intermediate.Trigonal bipyramidal geometry at the benzylic carbon with partial bonds to O and Br.
Post-reaction Complex An association of the products immediately after the reaction.The newly formed ether and the leaving group are in close proximity.
Products The final, stable molecules of this compound and the bromide ion.Inversion of configuration at the benzylic carbon (if it were a chiral center).

Kinetic and Thermodynamic Aspects of Ether Reactions

The kinetics and thermodynamics of etherification reactions are crucial for understanding reaction feasibility and rates. While specific experimental or computational data for this compound are not available, data from related systems offer valuable insights.

Kinetics:

The rate of the SN2 reaction for the formation of this compound is expected to be second-order, depending on the concentrations of both the cyclopentoxide and the 3-bromobenzyl bromide. masterorganicchemistry.com The activation energy (Ea) is a key kinetic parameter that determines the reaction rate. Computational studies on the exchange reaction of benzyl ether have determined activation energies. For example, the exchange reaction between 1,3-bis(hydroxymethyl)-2,4,6-trimethylbenzene (BBHM-TMB) and 2-methoxyethoxymethyl ether (MEE) in the presence of an acid catalyst was found to have an activation energy of 77.07 kJ/mol. rsc.org

Kinetic studies on the nucleophilic substitution of substituted benzyl bromides with benzylamine (B48309) in methanol (B129727) have shown that electron-withdrawing groups on the benzylamine decrease the reaction rate, while electron-donating groups increase it. researchgate.net This suggests that the electronic nature of the substituents plays a significant role in the kinetics of these reactions.

The following table presents hypothetical kinetic data for the formation of this compound, based on typical values for Williamson ether syntheses of related benzyl ethers.

ParameterHypothetical Value RangeSignificance
Rate Law Rate = k[Cyclopentoxide][3-Bromobenzyl bromide]The reaction is bimolecular, consistent with an SN2 mechanism.
Activation Energy (Ea) 60 - 90 kJ/molRepresents the energy barrier that must be overcome for the reaction to occur. A lower Ea leads to a faster reaction rate.
Pre-exponential Factor (A) 1010 - 1013 s-1Relates to the frequency of collisions with the correct orientation for the reaction to occur.

Thermodynamics:

Thermodynamic parameters such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) determine the spontaneity and equilibrium position of the reaction. The formation of ethers is generally an exothermic process.

Thermodynamic data for benzyl radicals and related species have been determined experimentally and computationally. acs.org For instance, the enthalpy of formation of the benzyl radical is a key parameter in understanding the thermodynamics of reactions involving benzyl groups. acs.org While specific data for this compound is absent, we can infer general thermodynamic characteristics. The formation of the stable ether C-O bond and the release of a stable halide ion contribute to a negative Gibbs free energy change, making the reaction spontaneous under appropriate conditions.

The table below summarizes the expected thermodynamic parameters for the formation of this compound.

ParameterExpected Sign/ValueSignificance
Enthalpy of Reaction (ΔH) NegativeThe reaction is expected to be exothermic, releasing heat.
Entropy of Reaction (ΔS) Near zero or slightly negativeTwo reactant molecules combine to form two product molecules (ether and counter-ion), leading to a small change in entropy.
Gibbs Free Energy of Reaction (ΔG) NegativeThe reaction is expected to be spontaneous under standard conditions.

It is important to note that solvent effects can significantly influence both the kinetics and thermodynamics of the reaction. researchgate.net Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the alkoxide without strongly solvating the nucleophilic anion, thus enhancing its reactivity. researchgate.net

Environmental Chemical Transformations of Ether Compounds

Photodegradation Mechanisms of Aryl Ethers

Photodegradation is a significant abiotic process that breaks down chemical compounds in the environment through the action of light, particularly ultraviolet (UV) radiation from the sun. For aryl ethers, this process can involve the cleavage of the ether bond or transformations involving the aromatic ring.

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical decomposition. For aryl ethers, this can result in the cleavage of the ether linkage. For example, the photolysis of aryl alkyl ethers can proceed via cleavage of the C-O bond to form corresponding phenols and alkyl fragments researchgate.net. In the case of 3-Bromobenzyl cyclopentyl ether, this would likely involve the breaking of the bond between the oxygen atom and the benzyl (B1604629) group or the cyclopentyl group.

The presence of a bromine atom on the aromatic ring is expected to significantly influence the photolysis of this compound. Halogenated aromatic compounds are known to undergo reductive dehalogenation upon photolysis, where the carbon-halogen bond is broken. This is a predominant degradation pathway for polybrominated diphenyl ethers (PBDEs), which are structurally related aryl ethers. This process would convert the bromo-substituted ring into a less halogenated or non-halogenated derivative.

Furthermore, the absorption of light can lead to the formation of reactive radical species, which can initiate a cascade of secondary reactions. While specific quantum yields for this compound are not documented, the efficiency of photolysis is dependent on the wavelength of light and the chemical environment organic-chemistry.org. For instance, the herbicide 4-chlorophenoxyacetic acid, another halogenated aryl ether, is known to degrade upon exposure to sunlight nih.gov.

Table 1: Potential Direct Photolysis Reactions of Aryl Ethers

Reaction TypeDescriptionPotential Products from this compound
Ether Bond Cleavage Scission of the C-O-C linkage upon absorption of light energy. researchgate.netorganic-chemistry.org3-Bromobenzyl alcohol, Cyclopentanol (B49286), 3-Bromotoluene
Reductive Debromination Cleavage of the Carbon-Bromine bond, a common pathway for brominated aromatics.Benzyl cyclopentyl ether, Phenyl-substituted derivatives
Photo-oxidation Reaction with photochemically generated reactive oxygen species. nih.govHydroxylated and ring-opened products

This table is illustrative and based on the degradation of analogous compounds.

The rate and pathway of photodegradation are highly dependent on the environmental medium in which the compound is present.

Aqueous Phase: In water, the presence of natural substances like humic acids can have a dual effect. They can act as photosensitizers, accelerating degradation by producing reactive species like singlet oxygen and hydroxyl radicals. Conversely, they can also absorb sunlight, shielding the target compound and slowing down direct photolysis.

Solid Phase: When adsorbed to soil or sediment particles, the photodegradation rate of a compound is often reduced compared to its rate in water. The solid matrix can limit the availability of light and may quench the excited state of the molecule, thereby inhibiting degradation. The specific composition of the solid matrix, including its organic carbon content and the presence of metal oxides, can significantly alter degradation kinetics.

Atmospheric Phase: In the gas phase, aryl ethers can be degraded by reacting with photochemically produced hydroxyl radicals (•OH). This is a primary degradation pathway for many volatile organic compounds in the atmosphere.

Biodegradation Pathways of Ether Linkages

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process for the removal of xenobiotic compounds from the environment. The ether linkage is generally stable, but many microorganisms have evolved enzymatic systems capable of its cleavage. jmb.or.kr

A primary mechanism for the microbial degradation of aryl alkyl ethers is O-dealkylation . This process involves the enzymatic removal of the alkyl group attached to the ether oxygen. This is a common metabolic reaction catalyzed by cytochrome P450 monooxygenases and other oxidoreductases. researchgate.netwashington.eduresearchgate.netnih.gov

The O-dealkylation of this compound would likely be initiated by the hydroxylation of the carbon atom adjacent to the ether oxygen. For instance, hydroxylation of the methylene (B1212753) carbon of the benzyl group would form an unstable hemiacetal, which would then spontaneously decompose to 3-bromobenzaldehyde (B42254) and cyclopentanol. Alternatively, hydroxylation of the cyclopentyl ring at the position adjacent to the ether linkage would yield an unstable intermediate that decomposes to 3-bromobenzyl alcohol and cyclopentanone.

Bacteria from the genus Rhodococcus are particularly adept at degrading ether compounds. jmb.or.krnih.govresearchgate.netnih.gov Studies on Rhodococcus sp. strain DEE5151 have shown its ability to degrade dibenzyl ether by oxidizing a methylene group, leading to the formation of benzyl alcohol and benzaldehyde, which are further metabolized to benzoic acid. nih.govresearchgate.net A similar pathway is plausible for this compound.

A diverse array of enzymes is capable of cleaving ether bonds. The specific enzymes involved often depend on the structure of the ether and the microorganism.

Monooxygenases and Peroxygenases: Cytochrome P450 monooxygenases (CYPs) are a superfamily of enzymes that play a crucial role in the metabolism of a vast range of compounds, including ethers. researchgate.netwashington.eduwashington.edu They catalyze the insertion of an oxygen atom into a C-H bond, initiating O-dealkylation as described above. washington.eduwashington.edu

β-Etherases: In the context of lignin (B12514952) degradation, a complex natural polymer abundant in ether linkages, specialized enzymes known as β-etherases are employed by bacteria like Sphingobium sp. researchgate.netnih.govrsc.orgrsc.org These enzymes, often working in a multi-enzyme cascade, catalyze the reductive cleavage of the β-aryl ether bond. researchgate.netrsc.orgrsc.org For example, the LigF/LigE enzymes in Sphingobium are glutathione-S-transferases that use glutathione (B108866) to cleave the ether bond. nih.gov

Laccases: Fungi, particularly white-rot fungi, produce extracellular enzymes like laccases and peroxidases that can degrade a wide variety of aromatic compounds, including brominated phenols, which could be metabolites of this compound. nih.gov

Based on the enzymatic mechanisms described, a hypothetical degradation pathway for this compound can be proposed.

The initial attack would likely be O-dealkylation, yielding either 3-bromobenzyl alcohol and cyclopentanone , or 3-bromobenzaldehyde and cyclopentanol . These initial products would then undergo further degradation. nih.govresearchgate.net

The aromatic products, such as 3-bromobenzyl alcohol and 3-bromobenzaldehyde, would likely be oxidized to 3-bromobenzoic acid .

The bromine atom may be removed through a process called dehalogenation, leading to non-halogenated aromatic intermediates.

Ultimately, the aromatic ring is cleaved by dioxygenase enzymes, a key step in the aerobic degradation of aromatic compounds, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. unesp.brnih.gov

The aliphatic products, cyclopentanol and cyclopentanone, would be metabolized through pathways for cyclic alkanes, often involving ring-opening reactions to form linear dicarboxylic acids that can be further broken down.

The complete mineralization of this compound would result in the formation of carbon dioxide, water, and bromide ions. However, under certain environmental conditions, intermediate products may accumulate. The study of degradation pathways in organisms like Pseudomonas and Rhodococcus provides a strong basis for these predictions. jmb.or.krresearchgate.netasm.orgnih.govnih.govnih.govmdpi.com

Table 2: Predicted Microbial Degradation Pathways and Intermediates

PathwayKey EnzymesInitial ProductsSubsequent Intermediates
O-Dealkylation (Benzyl side) Cytochrome P450 Monooxygenase3-Bromobenzaldehyde, Cyclopentanol3-Bromobenzoic acid, Catechols
O-Dealkylation (Cyclopentyl side) Cytochrome P450 Monooxygenase3-Bromobenzyl alcohol, Cyclopentanone3-Bromobenzoic acid, Ring-opened aliphatic acids
Aromatic Ring Cleavage DioxygenasesCatechol-type compoundsTricarboxylic acid cycle intermediates

This table presents a hypothetical degradation scheme based on known microbial metabolic pathways for similar compounds.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Bromobenzyl Cyclopentyl Ethers

The synthesis of bromobenzyl cyclopentyl ethers is an area of active research, with a significant push towards developing greener and more efficient methods. While the Williamson ether synthesis is a classic and widely used method, its reliance on strong bases and stoichiometric reagents presents opportunities for improvement.

Current research is exploring several innovative strategies to overcome the limitations of traditional methods. Phase-transfer catalysis (PTC) has emerged as a highly promising alternative. By facilitating the reaction between the water-soluble alkoxide and the oil-soluble alkyl halide in a two-phase system, PTC can lead to higher product yields under milder conditions and with reduced solvent consumption. The optimization of this process through the investigation of various phase-transfer catalysts, such as quaternary ammonium (B1175870) and phosphonium (B103445) salts, is a key area of focus.

Another significant trend is the use of solid-supported reagents and catalysts. Immobilizing a reactant or catalyst on a solid support simplifies the purification process to a simple filtration, thereby minimizing the generation of aqueous waste. This approach is in strong alignment with the principles of green chemistry, aiming to reduce the environmental footprint of chemical syntheses.

The application of flow chemistry represents a paradigm shift in the production of fine chemicals. Continuous flow reactors allow for precise control over critical reaction parameters like temperature, pressure, and reaction time, which can significantly enhance reaction yields and selectivity. The adoption of flow chemistry for the synthesis of bromobenzyl cyclopentyl ethers holds the potential for safer, more scalable, and more efficient manufacturing processes.

Table 1: Comparison of Synthetic Methodologies for Bromobenzyl Ethers

MethodologyAdvantagesDisadvantages
Williamson Ether Synthesis Well-established, versatileOften requires strong bases, stoichiometric reagents, potential for side reactions
Phase-Transfer Catalysis Milder conditions, higher yields, reduced solvent usageCatalyst can sometimes be difficult to separate from the product
Solid-Supported Synthesis Simplified purification, reduced wasteLower reaction rates, potential for catalyst leaching
Flow Chemistry Precise process control, enhanced safety, scalabilityHigher initial equipment cost

Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Insights

A more profound understanding of the molecular structure and reactivity of 3-bromobenzyl cyclopentyl ether can be achieved through the integration of advanced spectroscopic techniques and computational modeling. While standard one-dimensional NMR and IR spectroscopy are essential for basic structural verification, more sophisticated methods can provide a much richer dataset.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for the unambiguous assignment of all proton and carbon signals. This is particularly crucial for confirming the precise location of substituents on the aromatic ring. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the through-space proximity of different atoms, offering insights into the molecule's preferred three-dimensional conformation in solution.

Computational chemistry, especially Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting spectroscopic properties. DFT calculations can be used to model the transition states of reactions involving this compound, which helps to rationalize observed reactivity and selectivity. Moreover, the theoretical prediction of NMR chemical shifts and coupling constants can be a powerful aid in the interpretation of complex experimental spectra.

The synergy between advanced spectroscopy and computational chemistry provides a robust framework for detailed molecular analysis. Discrepancies between experimentally measured and computationally predicted data can often highlight subtle structural features or dynamic processes that might otherwise go unnoticed.

Exploration of New Reactivity Profiles for Functionalization and Derivatization

The chemical structure of this compound, featuring a reactive bromine atom and a benzylic ether group, offers a versatile platform for a wide array of chemical transformations. A key focus of future research is the exploration of novel reactivity patterns to access new and structurally complex molecules.

The bromine atom serves as a versatile handle for the introduction of various functional groups. It readily participates in a range of powerful cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, respectively. A significant area of ongoing research is the development of new and improved catalyst systems that are compatible with the ether functionality, thereby expanding the synthetic utility of these transformations.

The benzylic C-O bond of the ether moiety also presents opportunities for chemical manipulation. While generally stable, this bond can be cleaved under specific chemical conditions to release the benzyl (B1604629) or cyclopentyl groups. Research into selective C-O bond activation, potentially mediated by transition metal catalysts, could open up new strategies for deprotection or for the installation of different functional groups at the benzylic position.

Furthermore, the aromatic ring itself is a target for further functionalization via electrophilic aromatic substitution reactions. The directing effects of the existing bromo and cyclopentylmethoxy substituents will govern the regioselectivity of these reactions. A detailed investigation of this interplay could lead to the synthesis of polysubstituted aromatic compounds with tailored electronic and steric properties. A particularly noteworthy goal in this area is the development of methods for the selective functionalization of specific C-H bonds on the aromatic ring.

Table 2: Potential Functionalization Reactions of this compound

Q & A

Basic Questions

Q. What are the key physicochemical properties of 3-bromobenzyl cyclopentyl ether that make it suitable as a solvent in organic synthesis?

  • Answer : this compound, as a substituted ether, shares structural similarities with cyclopentyl methyl ether (CPME), a solvent noted for its low peroxide formation, high boiling point (~80–106°C), and chemical stability under acidic/basic conditions . The bromine substituent may enhance its polarity, potentially improving solubility for aromatic or halogenated substrates. Its hydrophobicity and low toxicity align with green chemistry principles, making it a candidate for replacing hazardous solvents like THF or dichloromethane in reactions requiring moderate polarity .

Q. How does this compound compare to traditional ether solvents (e.g., THF, diethyl ether) in terms of safety and reaction efficiency?

  • Answer : Unlike THF, which forms explosive peroxides, this compound’s stability reduces peroxide accumulation risks. Its higher boiling point enables reflux conditions without rapid solvent loss, advantageous for prolonged reactions. In extraction processes, polar ethers like CPME outperform non-polar solvents (e.g., hexane) in extracting polar compounds (e.g., wool grease), suggesting similar advantages for the brominated analog . However, the bromine substituent may introduce reactivity constraints (e.g., in radical reactions) requiring empirical evaluation .

Q. What are the recommended methods for synthesizing this compound in laboratory settings?

  • Answer : While direct synthesis protocols for this compound are not detailed in the literature, analogous routes for CPME involve Williamson ether synthesis (e.g., reacting cyclopentanol with methyl bromide under basic conditions). For the brominated derivative, substituting methyl bromide with 3-bromobenzyl bromide and optimizing reaction conditions (e.g., NaOH/KOH, phase-transfer catalysis) could yield the target compound. Solvent-free or green solvent conditions (e.g., using CPME itself) may improve atom economy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in organometallic reactions, and what analytical techniques are recommended for monitoring progress?

  • Answer : Optimization should focus on solvent polarity, temperature, and moisture sensitivity. For Grignard reactions, CPME’s stability with organometallics suggests this compound may similarly tolerate reactive intermediates. Use design of experiments (DoE) to vary parameters (e.g., stoichiometry, solvent purity) and track yields. Analytical methods like supercritical fluid chromatography (SFC) with CPME as a co-solvent can resolve polar intermediates . In situ FTIR or NMR monitors reaction kinetics, while GC-MS quantifies volatile byproducts .

Q. In solvent extraction processes, what factors influence the efficiency of this compound compared to non-polar solvents, and how can these be systematically evaluated?

  • Answer : Efficiency depends on polarity, boiling point, and hydrogen-bonding capacity. For example, CPME’s slightly polar nature enables superior extraction of polar greases compared to hexane (Table 1) . Systematic evaluation involves:

  • Table 1 : Solvent Performance in Extraction
SolventPolarity IndexExtraction Efficiency (%)
3-Bromobenzyl etherModerateTo be determined
Diethyl etherLow75–80
HexaneNon-polar60–65
  • Conduct Soxhlet extractions under controlled conditions (time, temperature) and analyze extracts via gravimetry or HPLC. Hansen solubility parameters (HSP) predict compatibility with target analytes .

Q. What strategies are effective in resolving contradictions in thermodynamic data (e.g., vapor-liquid equilibria) involving this compound in multicomponent mixtures?

  • Answer : Contradictions arise from non-ideal mixing behaviors. Use UNIFAC or COSMO-RS models to predict activity coefficients and phase equilibria. Experimental validation via headspace gas chromatography or static vapor-liquid equilibrium (VLE) cells provides empirical data. For ternary systems (e.g., n-hexane + 3-bromobenzyl ether + propanol), correlate experimental results with the Wilson equation to refine model accuracy .

Q. How does the stability of this compound under acidic or basic conditions impact its reuse and recycling in multi-step synthesis protocols?

  • Answer : CPME’s stability under acidic (e.g., HCl) and basic (e.g., NaOH) conditions allows reuse in biphasic reactions, reducing waste. For 3-bromobenzyl ether, evaluate hydrolysis resistance via accelerated aging tests (e.g., reflux with H₂SO₄ or KOH). If stable, implement distillation or liquid-liquid extraction for recovery. Catalytic systems (e.g., NH₄X in acetalization) demonstrate solvent recyclability over 5+ cycles without efficiency loss .

Methodological Notes

  • Toxicological Assessment : While CPME exhibits low acute toxicity, brominated analogs require rigorous evaluation of bioaccumulation potential and endocrine disruption risks using in vitro assays (e.g., Ames test, cytotoxicity screens) .
  • Green Chemistry Alignment : Prioritize life-cycle analysis (LCA) to compare this compound’s environmental footprint with conventional solvents, focusing on synthesis energy, biodegradability, and recycling potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.